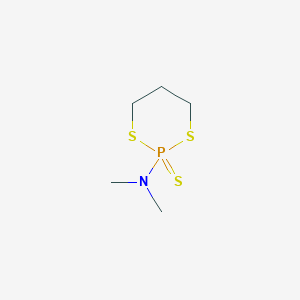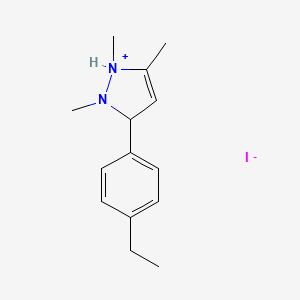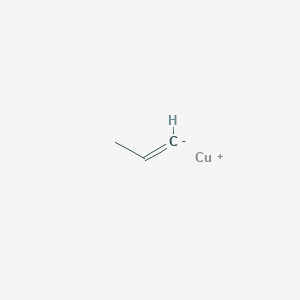
copper(1+);prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of copper(1+);prop-1-ene involves several synthetic routes and reaction conditions. One common method is the allylic bromination of prop-1-ene using N-bromosuccinimide (NBS). This reaction involves the substitution of a bromine atom for a hydrogen atom on the allylic carbon of prop-1-ene . Another method involves the synthesis of 1,3-prop-1-ene sultone, which can be produced through sulfonation, bromination, and cyclization reactions . These methods are economical and can be applied to mass production under mild conditions.
Analyse Des Réactions Chimiques
Copper(1+);prop-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxidizing agents such as chlorates, nitrates, and peroxides, leading to the formation of different products . The compound can also participate in free radical bromination reactions, where a bromine radical is generated in the presence of a radical initiator . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Copper(1+);prop-1-ene has several scientific research applications. In chemistry, it is used as a corrosion inhibitor for copper in nitric acid solutions . The compound’s ability to inhibit corrosion makes it valuable for protecting copper-based materials in various industrial applications. In biology and medicine, copper ions play a crucial role in cellular processes, and this compound can be used to study copper metabolism and its effects on human health .
Mécanisme D'action
The mechanism of action of copper(1+);prop-1-ene involves its interaction with molecular targets and pathways. Copper ions can act as electron donors or acceptors, participating in various redox reactions . In corrosion inhibition, the compound adsorbs onto the surface of copper specimens, forming a protective layer that prevents further corrosion . In biological systems, copper ions are involved in the regulation of oxidative stress and the activity of enzymes such as cytochrome c oxidase and superoxide dismutase .
Comparaison Avec Des Composés Similaires
Copper(1+);prop-1-ene can be compared with other similar compounds, such as alkenes and other copper-based compounds. Alkenes, including prop-1-ene, are unsaturated hydrocarbons with a carbon-carbon double bond . Similar compounds include but-1-ene and but-2-ene, which have different positions of the double bond . Copper-based compounds, such as copper(II) sulfate and copper(I) chloride, have different oxidation states and chemical properties compared to this compound . The unique combination of copper ions and prop-1-ene in this compound gives it distinct properties and applications.
Propriétés
Numéro CAS |
61345-92-4 |
|---|---|
Formule moléculaire |
C3H5Cu |
Poids moléculaire |
104.62 g/mol |
Nom IUPAC |
copper(1+);prop-1-ene |
InChI |
InChI=1S/C3H5.Cu/c1-3-2;/h1,3H,2H3;/q-1;+1 |
Clé InChI |
UPCNSIDLTFJSRB-UHFFFAOYSA-N |
SMILES canonique |
CC=[CH-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
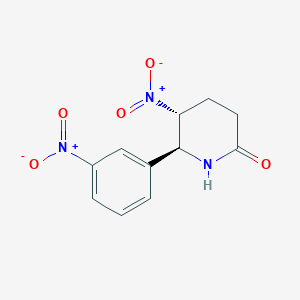
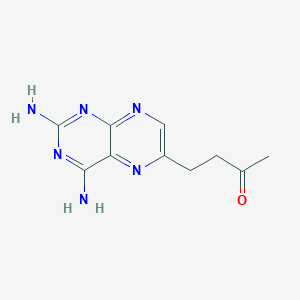

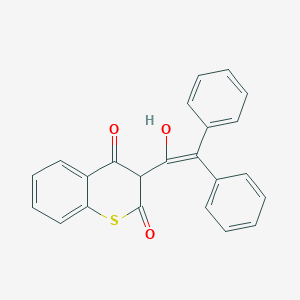

![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)

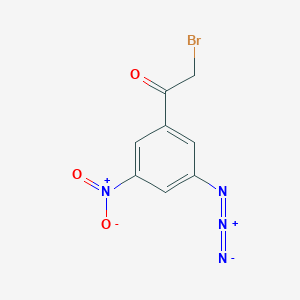
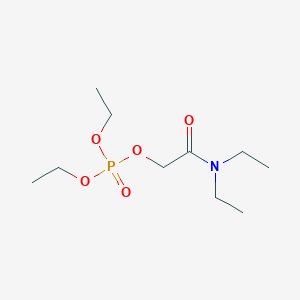
![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
